REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH2:12][CH:13]1[CH2:22][CH2:21][C:16]2([O:20][CH2:19][CH2:18][O:17]2)[CH2:15][CH2:14]1)=O)C>C1COCC1>[O:17]1[C:16]2([CH2:21][CH2:22][CH:13]([CH2:12][CH2:10][OH:9])[CH2:14][CH2:15]2)[O:20][CH2:19][CH2:18]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
174.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CC1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Na2SO4-10H2O
|
Quantity
|
360.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for additional 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Insoluble matter is filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |